(R)-(-)-1-Indanyl isothiocyanate
Overview
Description
®-(-)-1-Indanyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to an indane ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-1-Indanyl isothiocyanate typically involves the reaction of ®-(-)-1-indanamine with thiophosgene or other sulfur-containing reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
(R)-(-)-1-Indanamine+Thiophosgene→(R)-(-)-1-Indanyl isothiocyanate+HCl
Industrial Production Methods: Industrial production of isothiocyanates often employs more sustainable and scalable methods. One such method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases. This method is advantageous due to its lower environmental impact and higher yields .
Chemical Reactions Analysis
Types of Reactions: ®-(-)-1-Indanyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like primary amines or alcohols under mild conditions.
Oxidation: Often uses oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Result from reactions with alcohols.
Sulfonyl Derivatives: Produced through oxidation reactions.
Scientific Research Applications
®-(-)-1-Indanyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and thioureas.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for potential therapeutic applications, including enzyme inhibition and anticancer activity.
Industry: Utilized in the production of agrochemicals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of ®-(-)-1-Indanyl isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity and disrupt cellular processes. Key molecular targets include enzymes involved in detoxification pathways and transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) .
Comparison with Similar Compounds
Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties.
Sulforaphane: Found in broccoli, known for its antioxidant and anticancer activities.
Uniqueness: ®-(-)-1-Indanyl isothiocyanate is unique due to its specific indane ring structure, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. Its stereochemistry also plays a crucial role in its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1R)-1-isothiocyanato-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGEOQEFFXRLO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426962 | |
Record name | (R)-(-)-1-Indanyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-97-4 | |
Record name | (1R)-2,3-Dihydro-1-isothiocyanato-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-1-Indanyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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